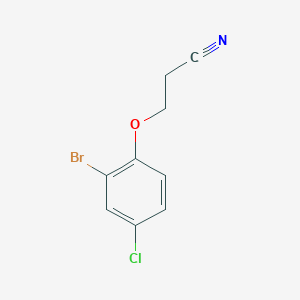

3-(2-Bromo-4-chloro-phenoxy)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrClNO |

|---|---|

Molecular Weight |

260.51 g/mol |

IUPAC Name |

3-(2-bromo-4-chlorophenoxy)propanenitrile |

InChI |

InChI=1S/C9H7BrClNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,5H2 |

InChI Key |

JUQQKJCBLFEMPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of Halogenated Phenoxy Moieties

The formation of the 2-bromo-4-chloro-phenoxy group is foundational to the total synthesis. This involves the precise installation of bromine and chlorine atoms onto a phenol (B47542) ring, followed by the formation of an ether linkage.

The key intermediate for the target molecule is 2-bromo-4-chlorophenol (B154644). The synthesis of this precursor requires careful control of regioselectivity during electrophilic aromatic substitution, as the hydroxyl group is a strong ortho-, para-directing group. Several routes have been established to achieve this specific substitution pattern.

One of the most direct methods begins with 4-chlorophenol (B41353) . Since the para-position is blocked, electrophilic bromination is directed to the ortho-positions. To achieve high regioselectivity for the desired 2-bromo-4-chlorophenol and minimize the formation of the 2,6-dibromo byproduct, specific catalysts and conditions are employed. For instance, the bromination of 4-chlorophenol can be carried out in the presence of a triethylamine (B128534) hydrochloride catalyst in an inert solvent like chlorobenzene, achieving yields as high as 99.1%. google.com Another approach involves using bromine in acetic acid with sodium acetate (B1210297) as a base.

Alternatively, the synthesis can start from 2-bromophenol . In this case, a regioselective chlorination is required. The use of N-chlorosuccinimide (NCS) as the chlorinating agent, catalyzed by sulfuric acid in acetonitrile, has been shown to effectively install the chlorine atom at the para-position, yielding 2-bromo-4-chlorophenol in 86% yield. chemicalbook.com

A third route starts with 2-chlorophenol . The challenge here is to direct the incoming bromine electrophile to the para-position relative to the hydroxyl group, overcoming the ortho-directing influence. Specialized catalytic systems, such as a mixture of transition metal chlorides (copper, zinc, and silver), have been patented to act as "locating catalysts" for this purpose. google.com A highly effective method involves using triethylamine hydrochloride as a catalyst, which polarizes the bromine molecule and facilitates substitution at the para-position, suppressing the formation of the 2,6-dibromo isomer.

| Starting Material | Halogenating Agent(s) | Catalyst/Conditions | Product | Yield |

| 4-Chlorophenol | Bromine (Br₂) | Triethylamine hydrochloride, Chlorobenzene, 5–15°C | 2-Bromo-4-chlorophenol | 99.1% |

| 2-Bromophenol | N-Chlorosuccinimide (NCS) | Sulfuric acid, Acetonitrile, 20°C | 2-Bromo-4-chlorophenol | 86% |

| 2-Chlorophenol | Bromine (Br₂) | Locating nanocatalyst (e.g., CuCl₂, ZnCl₂, AgCl), 10-60°C | 4-Bromo-2-chlorophenol | >97% Purity |

While the section heading specifies nucleophilic aromatic substitution (S_NAr), the formation of the ether linkage in 3-(2-Bromo-4-chloro-phenoxy)propanenitrile is more practically achieved through two other powerful methods: the Williamson ether synthesis (an S_N2 reaction) and the Michael addition.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com This reaction involves the deprotonation of the 2-bromo-4-chlorophenol with a base (such as potassium carbonate, K₂CO₃, or sodium hydride, NaH) to form the corresponding phenoxide ion. This potent nucleophile then attacks a primary alkyl halide, such as 3-bromopropanenitrile or 3-chloropropanenitrile, in an S_N2 mechanism to displace the halide and form the desired ether. masterorganicchemistry.com The use of a primary alkyl halide is crucial to ensure substitution is favored over elimination. masterorganicchemistry.com

A second highly effective strategy is the Michael addition (or conjugate addition). In this approach, the nucleophilic 2-bromo-4-chlorophenoxide adds to an α,β-unsaturated nitrile, specifically acrylonitrile. nih.govchemrxiv.org The reaction is typically catalyzed by a base or a nucleophilic catalyst like a phosphine (B1218219). chemrxiv.org This method forms the C-O bond and establishes the complete three-carbon nitrile side chain in a single, atom-economical step.

| Reaction Name | Nucleophile | Electrophile | Key Conditions | Mechanism |

| Williamson Ether Synthesis | 2-Bromo-4-chlorophenoxide | 3-Halopropanenitrile (e.g., 3-bromopropanenitrile) | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., Acetone, DMF) | S_N2 |

| Michael Addition | 2-Bromo-4-chlorophenoxide | Acrylonitrile | Base or Nucleophilic Catalyst (e.g., phosphine) | Conjugate Addition |

Introduction of the Propanenitrile Side Chain

The propanenitrile moiety can either be introduced as a complete unit, as in the reactions described above, or constructed stepwise. The synthesis of nitriles is a fundamental transformation in organic chemistry with both classic and advanced methodologies available.

The quintessential method for introducing a nitrile group is the nucleophilic substitution of an alkyl halide with a cyanide salt. chemguide.co.uk This reaction, often part of the Kolbe nitrile synthesis, typically involves heating a primary or secondary alkyl halide under reflux with a solution of sodium or potassium cyanide in a polar solvent like ethanol. askfilo.comchemguide.co.uk

For the synthesis of a precursor like 3-bromopropanenitrile, one might start with a C3 dihalide or a C3 halo-alcohol. The cyanide ion (CN⁻) acts as an excellent nucleophile, attacking the electrophilic carbon atom bonded to the halogen and displacing it via an S_N2 mechanism. youtube.com This reaction is a valuable C-C bond-forming reaction, as it extends the carbon chain by one carbon. chemrevise.org It is critical to use an ethanolic solvent rather than water, as the presence of hydroxide (B78521) ions in an aqueous solution could lead to the formation of alcohols as a competing side product. chemguide.co.ukchemguide.co.uk

Beyond the traditional S_N2 pathway, numerous modern methods have been developed for the synthesis of nitriles, often offering milder conditions, greater functional group tolerance, or avoiding the use of highly toxic cyanide reagents. algoreducation.com

One significant advancement is the direct synthesis of nitriles from primary alcohols . This can be achieved through an aerobic double dehydrogenative cascade using a copper catalyst system (CuI/bpy/TEMPO) with aqueous ammonia. pkusz.edu.cnorganic-chemistry.org This method is environmentally friendly as it uses oxygen from the air as the terminal oxidant.

Another common strategy is the dehydration of primary amides . Reagents such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or trichloroisocyanuric acid (TCCA) are effective for this transformation, removing water from the amide to yield the corresponding nitrile. chemguide.co.ukorganic-chemistry.org

Furthermore, aldehydes can be converted directly to nitriles in a one-pot reaction, for example, by treatment with TCCA in aqueous ammonia. organic-chemistry.org These advanced routes provide versatile alternatives for constructing the propanenitrile functionality or its precursors.

| Starting Material | Method | Reagents | Key Features |

| Primary Alcohol | Aerobic Dehydrogenation | CuI, TEMPO, bpy, O₂, aq. NH₃ | Mild, "green" conditions, uses air as oxidant |

| Primary Amide | Dehydration | P₄O₁₀ or SOCl₂ | Classic, effective method for nitrile formation |

| Aldehyde | One-pot Oxidative Amination | TCCA, aq. NH₃ | Direct conversion from readily available aldehydes |

Total Synthesis Approaches for this compound

While a specific, dedicated publication on the total synthesis of this compound (CAS 154405-41-1) is not readily found in peer-reviewed literature, plausible and efficient synthetic routes can be constructed based on the well-established reactions discussed in the preceding sections. The synthesis of a structurally similar compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, has been described and serves as a useful precedent. google.com Two logical pathways are outlined below.

Pathway A: Williamson Ether Synthesis Route

This two-step approach is a robust and reliable method.

Regioselective Bromination: 4-Chlorophenol is treated with bromine in the presence of a catalyst like triethylamine hydrochloride to selectively produce 2-bromo-4-chlorophenol in high yield. google.com

Ether Formation: The resulting 2-bromo-4-chlorophenol is reacted with 3-bromopropanenitrile in a polar aprotic solvent such as acetone, with potassium carbonate serving as the base to facilitate the S_N2 reaction.

Pathway B: Michael Addition Route

This pathway is more convergent, forming the final C-O bond and introducing the side chain simultaneously.

Regioselective Bromination: As in Pathway A, 2-bromo-4-chlorophenol is first synthesized from 4-chlorophenol.

Conjugate Addition: The 2-bromo-4-chlorophenol is then subjected to a Michael addition reaction with acrylonitrile. The reaction can be catalyzed by a base like potassium carbonate or a nucleophilic catalyst to afford the final product, this compound. researchgate.net

Both pathways rely on the efficient and regioselective synthesis of the key 2-bromo-4-chlorophenol intermediate, followed by standard, high-yielding reactions to construct the ether linkage and introduce the propanenitrile side chain.

Synthetic Transformations and Derivatization Strategies

The chemical structure of this compound offers several avenues for further synthetic modifications, primarily targeting the nitrile group and the bromine atom on the aromatic ring.

Reactions Involving the Nitrile Group

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-(2-Bromo-4-chloro-phenoxy)propanoic acid. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like hydrochloric or sulfuric acid. Basic hydrolysis is usually carried out with an aqueous solution of a strong base such as sodium hydroxide, followed by acidification to obtain the carboxylic acid.

Reduction to Amine: The nitrile group can be reduced to a primary amine, 3-(2-Bromo-4-chloro-phenoxy)propan-1-amine, using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, or with sodium borohydride (B1222165) in the presence of a cobalt(II) salt.

Reactions Involving the Aromatic Bromine Atom

The bromine atom on the aromatic ring is susceptible to replacement through various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. mdpi.comorganic-chemistry.org This strategy can be employed to synthesize a wide range of biaryl derivatives. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water). The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, making the bromine atom in this compound the more reactive site for this transformation. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.org This method is a powerful tool for the synthesis of substituted anilines. The catalytic system typically consists of a palladium precursor, a phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., sodium tert-butoxide). youtube.comtcichemicals.com

The following table summarizes the potential derivatization strategies for this compound.

| Functional Group | Reaction Type | Reagents | Product |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | 3-(2-Bromo-4-chloro-phenoxy)propanoic acid |

| Nitrile | Reduction | LiAlH₄; or H₂, Pd/C | 3-(2-Bromo-4-chloro-phenoxy)propan-1-amine |

| Aryl Bromide | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 3-(2-Aryl-4-chloro-phenoxy)propanenitrile |

| Aryl Bromide | Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 3-(2-(R¹R²N)-4-chloro-phenoxy)propanenitrile |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Halogenated Aromatic Ring

The reactivity of the benzene (B151609) ring in 3-(2-Bromo-4-chloro-phenoxy)propanenitrile is predominantly influenced by the presence of three substituents: a bromo group in the ortho position, a chloro group in the para position, and a propanenitrile ether linkage. The two halogen atoms, being electronegative, withdraw electron density from the ring via the inductive effect, which generally deactivates the ring toward electrophilic attack but is a crucial feature for nucleophilic aromatic substitution. stackexchange.comdocbrown.info

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Activated and Unactivated Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides, particularly when the aromatic ring is "activated" by electron-withdrawing groups. wikipedia.org This reaction is distinct from SN1 and SN2 mechanisms seen in aliphatic systems. chemistrysteps.com The most common SNAr pathway is the addition-elimination mechanism. chemistrysteps.comyoutube.com

The addition-elimination mechanism involves two main steps:

Addition : A nucleophile attacks the carbon atom bearing the leaving group (a halide in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The aromaticity of the ring is temporarily disrupted as the attacked carbon becomes sp3-hybridized. libretexts.org

Elimination : The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

The presence of strong electron-withdrawing groups, such as a nitro group (–NO₂), at positions ortho or para to the leaving group is crucial for activating the ring. These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction. wikipedia.orgyoutube.com

For unactivated halogenated arenes, which lack these strong electron-withdrawing groups, nucleophilic substitution can occur under more forceful conditions via an elimination-addition, or "benzyne," mechanism. chemistrysteps.comyoutube.com This pathway requires a very strong base, such as the amide ion (NH₂⁻), which first abstracts a proton from the position ortho to the leaving group. chemistrysteps.com This is followed by the elimination of the halide, forming a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the final product. youtube.com

| Mechanism | Ring Activation | Key Intermediate | Typical Conditions |

| Addition-Elimination (SNAr) | Activated by electron-withdrawing groups (e.g., -NO₂) | Meisenheimer Complex (resonance-stabilized carbanion) | Strong nucleophile (e.g., CH₃O⁻, HO⁻) |

| Elimination-Addition (Benzyne) | Unactivated | Benzyne | Very strong base (e.g., NaNH₂) |

This table provides a summary of the primary mechanistic pathways for nucleophilic aromatic substitution.

Influence of Ortho- and Para-Halogen Substituents (Bromine and Chlorine) on Reactivity

In this compound, the aromatic ring is substituted with both bromine (ortho to the ether linkage) and chlorine (para to the ether linkage). Halogens exert a dual electronic influence on aromatic rings:

Inductive Effect (-I) : As halogens are more electronegative than carbon, they withdraw electron density from the ring through the sigma bond network. stackexchange.com This effect deactivates the ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack.

Resonance Effect (+R) : Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. stackexchange.com This electron donation is directed towards the ortho and para positions.

For electrophilic aromatic substitution, the inductive effect of halogens is generally stronger than their resonance effect, making halobenzenes less reactive than benzene itself. stackexchange.com However, the resonance effect still directs incoming electrophiles to the ortho and para positions. libretexts.org

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing inductive effect of both the ortho-bromo and para-chloro substituents makes the aromatic ring more electron-deficient and thus more susceptible to attack by nucleophiles. While the ether linkage is an activating group for electrophilic substitution, the combined deactivating inductive effects of two halogens are significant. The reactivity of the C-Br versus the C-Cl bond towards substitution depends on the reaction conditions. Generally, the C-Br bond is weaker than the C-Cl bond, often making bromide a better leaving group.

| Substituent Effect | Description | Influence on Ring |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity of halogens. | Deactivates the ring for electrophilic attack; Activates for nucleophilic attack. |

| Resonance Effect (+R) | Donation of lone-pair electrons into the aromatic π-system. | Directs incoming electrophiles to ortho and para positions. |

This table outlines the electronic effects of halogen substituents on the aromatic ring.

Transition Metal-Catalyzed Coupling and Dehalogenation Reactions

The carbon-halogen bonds in this compound serve as functional handles for various transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium catalysts are commonly employed in these transformations. researchgate.net

The general mechanism for these cross-coupling reactions often involves a catalytic cycle:

Oxidative Addition : The aryl halide (Ar-X) reacts with a low-valent transition metal complex (e.g., Pd(0)), which inserts into the carbon-halogen bond to form an Ar-Pd(II)-X species.

Transmetalation (for Suzuki, etc.) or Carbometalation (for Heck): The second coupling partner reacts with the palladium complex.

Reductive Elimination : The coupled product is formed, and the catalyst is regenerated in its low-valent state.

A key aspect of dihalogenated substrates like this is the potential for selective reaction. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition steps, allowing for sequential, site-selective functionalization under carefully controlled conditions.

Dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, can also be achieved using transition metal catalysts, often in the presence of a hydride source.

Reactivity of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic. It can undergo a variety of transformations, including hydrolysis and reduction. libretexts.org

Hydrolysis Mechanisms and Amidate Intermediates

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions. libretexts.orgchemistrysteps.com In both cases, the reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. organicchemistrytutor.com

Acid-Catalyzed Hydrolysis : The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. chemistrysteps.comorganicchemistrytutor.com A weak nucleophile, such as water, can then attack this activated carbon. libretexts.org A series of proton transfers leads to the formation of an imidic acid, which is the tautomer of an amide. chemistrysteps.comchemistrysteps.com The imidic acid quickly tautomerizes to the more stable amide intermediate. Under continued heating in acidic conditions, the amide is further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. libretexts.orgorganicchemistrytutor.com

Base-Catalyzed Hydrolysis : Under basic conditions, the strong hydroxide (B78521) nucleophile (OH⁻) directly attacks the electrophilic carbon of the nitrile group without prior activation. libretexts.orgchemistrysteps.com The resulting intermediate is a negatively charged species that is protonated by water to form an imidic acid. chemistrysteps.com This intermediate then tautomerizes to an amide. The amide can be isolated if the reaction conditions are mild; however, under harsher basic conditions (e.g., high temperature), the amide is further hydrolyzed to a carboxylate salt and ammonia. organicchemistrytutor.com An acidic workup is then required to obtain the carboxylic acid.

| Condition | Initial Step | Intermediate | Final Product (Harsher Conditions) |

| Acidic | Protonation of nitrile nitrogen | Amide | Carboxylic Acid |

| Basic | Nucleophilic attack by OH⁻ | Amide | Carboxylate Salt (then Carboxylic Acid after workup) |

This table compares the mechanisms of acid- and base-catalyzed nitrile hydrolysis.

Reductive Transformations of the Nitrile Moiety

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce nitriles to primary amines. libretexts.orgchemistrysteps.com The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.org This process forms a dianionic intermediate which, upon aqueous workup, is protonated to yield the primary amine. chemistrysteps.com Catalytic hydrogenation using catalysts like Raney nickel is another common method for this transformation. wikipedia.org

Reduction to Aldehydes : The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comwikipedia.org DIBAL-H adds one equivalent of hydride to the nitrile, forming a stable aluminum-imine intermediate. This intermediate is then hydrolyzed during an aqueous workup to produce the aldehyde. wikipedia.org Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to form an iminium salt that subsequently hydrolyzes to an aldehyde. wikipedia.org

| Reducing Agent | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) | Strong, non-selective reducing agent. libretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Primary Amine (R-CH₂NH₂) | Economical route, uses catalysts like Raney Ni or PtO₂. wikipedia.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (R-CHO) | Milder reducing agent; reaction is stopped at the imine stage before workup. wikipedia.org |

| Tin(II) Chloride / HCl (Stephen Synthesis) | Aldehyde (R-CHO) | Proceeds via hydrolysis of an iminium salt. wikipedia.org |

This table summarizes common reductive transformations of the nitrile functional group.

Cleavage Mechanisms of the Ether Linkage

The cleavage of an aryl alkyl ether, such as this compound, generally proceeds via a nucleophilic substitution reaction. The reaction is initiated by the protonation of the ether oxygen by a strong acid, which makes the leaving group (the alcohol) more stable. Following protonation, a nucleophile (such as a halide ion) attacks one of the adjacent carbon atoms.

In the case of this compound, the ether linkage connects a substituted aromatic ring to a propanenitrile group. The carbon atom of the aromatic ring is sp² hybridized and does not readily undergo S(_N)1 or S(_N)2 reactions. Therefore, the nucleophilic attack would occur on the aliphatic carbon of the propanenitrile side chain. This would lead to the formation of 2-bromo-4-chlorophenol (B154644) and 3-halopropanenitrile.

The specific conditions required for this cleavage, such as temperature and reaction time, as well as the reaction kinetics and yields, would need to be determined experimentally for this particular compound. Without dedicated studies, any further discussion would be speculative.

Concerted vs. Stepwise Mechanisms in Chemical Transformations

There is a lack of specific experimental or computational studies in the available scientific literature that investigate whether the chemical transformations of this compound proceed through concerted or stepwise mechanisms.

A concerted mechanism is a reaction in which all bond-breaking and bond-forming events occur in a single step. There are no intermediates, only a transition state. In contrast, a stepwise mechanism involves one or more intermediates.

For the hypothetical acid-catalyzed cleavage of the ether linkage in this compound, the reaction at the primary carbon of the propanenitrile moiety would likely follow an S(_N)2 pathway. An S(_N)2 reaction is a classic example of a concerted mechanism, where the nucleophile attacks the carbon atom at the same time as the leaving group departs.

However, other potential reactions of this molecule, such as nucleophilic aromatic substitution on the bromo- and chloro-substituted ring, would proceed through a stepwise mechanism. This type of reaction typically involves the formation of a Meisenheimer complex, a resonance-stabilized carbanionic intermediate.

To definitively determine whether a specific reaction of this compound follows a concerted or stepwise pathway, detailed mechanistic studies would be required. These could include kinetic studies, isotopic labeling experiments, and computational modeling of the reaction pathways. As of now, such specific research for this compound has not been published.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways in Aquatic and Terrestrial Systems

Abiotic degradation encompasses chemical processes that occur without the intervention of living organisms. For 3-(2-Bromo-4-chloro-phenoxy)propanenitrile, key abiotic pathways include hydrolysis, photodegradation, and reductive dehalogenation.

Hydrolysis Kinetics and Products of Halogenated Aryloxypropanenitriles

The hydrolysis of aromatic nitriles can proceed through either acid-catalyzed or base-catalyzed mechanisms to yield corresponding carboxylic acids or amides. The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the rate of these reactions.

Table 1: Postulated Hydrolysis Products of this compound

| Reactant | Condition | Major Products |

|---|

Note: This table is based on general principles of hydrolysis for similar functional groups, as direct experimental data for this compound is not available in the reviewed literature.

Photodegradation under Simulated Environmental Conditions

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from sunlight. Halogenated aromatic compounds are known to undergo photolysis, which can be a significant environmental degradation pathway. The primary photochemical reactions for compounds like this compound are expected to involve the cleavage of the carbon-halogen bonds and the ether linkage.

Studies on polychlorinated diphenyl ethers (PCDEs) and other halogenated aromatic ethers indicate that photodechlorination, C-O bond photodissociation, and photocyclization are potential degradation pathways. nih.gov The rate of photolysis is often influenced by the degree of halogenation and the solvent matrix. For instance, the photolysis of chlorinated p-terphenyls shows that replacement of chlorine by hydrogen (dechlorination) is a major reaction. bohrium.com The quantum yields for the disappearance of these related compounds have been determined and are typically higher for ortho-chlorinated compounds. bohrium.com

Table 2: Expected Photodegradation Products of this compound

| Reactant | Condition | Potential Products |

|---|

Note: This table represents potential products based on the photodegradation of structurally similar halogenated aromatic ethers. Specific product distribution and quantum yields for this compound require experimental determination.

Reductive Dehalogenation by Zero-Valent Metals and Sulfide (B99878) Minerals

In anoxic environments, such as saturated soils and sediments, reductive dehalogenation can be a critical abiotic degradation pathway for halogenated organic compounds. This process involves the removal of a halogen atom and its replacement with a hydrogen atom. Zero-valent metals, particularly iron (ZVI), and sulfide minerals are important environmental reductants that can facilitate this reaction.

Research has demonstrated the effectiveness of ZVI in the dechlorination of chlorinated phenols. The reaction is a surface-mediated process where the iron acts as an electron donor. The rate of dehalogenation can be influenced by factors such as the number and position of halogen substituents. Bromo and chloro substituents can be removed by catalytic hydrogenation, with bromides generally being reduced more rapidly than chlorides. nih.gov

Sulfate-reducing conditions in anaerobic environments can lead to the formation of sulfide minerals, which can also contribute to the reductive dehalogenation of halogenated aromatic compounds. Studies on halogenated phenols have shown that they can be degraded under sulfidogenic conditions. mdpi.com

Table 3: Potential Reductive Dehalogenation of this compound

| Reactant | Reductant | Potential Products |

|---|---|---|

| This compound | Zero-Valent Iron (Fe⁰) | 3-(4-Chloro-phenoxy)propanenitrile; 3-(2-Bromo-phenoxy)propanenitrile; 3-Phenoxypropanenitrile |

Note: The products listed are based on the known reactivity of ZVI and sulfide minerals with other halogenated aromatic compounds.

Biotransformation and Biodegradation Studies

Microbial activity plays a crucial role in the environmental degradation of many organic pollutants. The biotransformation of this compound can involve the enzymatic cleavage of carbon-halogen bonds and the hydrolysis of the nitrile and phenoxy groups.

Microbial Dehalogenation Mechanisms of Halogenated Aromatics (Aerobic vs. Anaerobic)

Microorganisms have evolved diverse enzymatic strategies to cleave carbon-halogen bonds, a critical step in the detoxification and mineralization of halogenated organic compounds. These mechanisms can be broadly categorized as occurring under aerobic (oxygen-rich) or anaerobic (oxygen-deficient) conditions.

Aerobic Dehalogenation: In the presence of oxygen, bacteria can employ oxygenases to initiate the degradation of halogenated aromatic compounds. These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of halogenated catechols. Subsequent enzymatic steps can lead to the removal of the halogen atom. Dehalogenases involved in aerobic biodegradation include hydrolytic, reductive, and oxygenolytic types. researchgate.net

Anaerobic Dehalogenation: Under anaerobic conditions, a key mechanism is reductive dehalogenation, where the halogenated compound serves as an electron acceptor. nih.gov This process involves the replacement of a halogen atom with a hydrogen atom and is a crucial first step in the anaerobic biodegradation of many persistent halogenated pollutants. nih.gov A wide variety of compounds can be biodegraded through the reductive removal of halogen substituents. nih.gov

Enzymatic Hydrolysis of Nitrile and Phenoxy Groups

In addition to dehalogenation, the microbial breakdown of this compound would involve the cleavage of the nitrile and ether linkages.

Enzymatic Hydrolysis of the Nitrile Group: Microorganisms possess enzymes capable of hydrolyzing the nitrile group (-C≡N). Nitrilases catalyze the direct conversion of nitriles to carboxylic acids and ammonia. Alternatively, a two-step pathway involving nitrile hydratase, which converts the nitrile to an amide, followed by an amidase that hydrolyzes the amide to a carboxylic acid, can also occur.

Enzymatic Cleavage of the Phenoxy Group: The ether bond in aryloxy compounds can also be a target for microbial enzymes. Bacteria have been shown to cleave ether bonds in various aromatic compounds. For example, some bacteria can cleave the ether bond of 2-phenoxyacetophenone, a model compound for the β-O-4 linkage in lignin (B12514952). ohsu.edu This cleavage can proceed through oxidative mechanisms. The degradation of diphenyl ether structure analogs may be associated with lignin oxidase and cytochrome P450 monooxygenases. researchgate.net

Environmental Persistence and Transport Modeling in Academic Contexts

The environmental persistence of this compound will be largely determined by its resistance to degradation and its partitioning behavior in the environment. Organobromine compounds, in particular, are often noted for their persistence. oup.com The presence of both bromine and chlorine on the aromatic ring is likely to increase the compound's recalcitrance compared to non-halogenated analogues.

Transport modeling in soil and water systems would depend on key physicochemical properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). The phenoxy group suggests some degree of hydrophobicity, which would lead to sorption to organic matter in soil and sediment. nih.gov This sorption would reduce its mobility in groundwater but could also make it less available for microbial degradation, thus increasing its persistence.

Fugacity-based models, often used for predicting the environmental fate of persistent organic pollutants like polybrominated diphenyl ethers (PBDEs), could be adapted to estimate the partitioning of this compound between air, water, soil, and sediment. nih.gov Such models would likely indicate that the compound would predominantly reside in soil and sediment, with persistence being highly dependent on the degradation rates in these compartments. nih.gov

Application of Compound-Specific Isotope Analysis (CSIA) for Degradation Pathway Elucidation

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool for tracking the degradation of contaminants in the environment. copernicus.org By measuring the ratios of stable isotopes (e.g., ¹³C/¹²C) in the remaining contaminant, CSIA can distinguish between degradation and non-degradative processes like dilution or sorption. copernicus.org

While no CSIA studies have been conducted on this compound, the principles can be readily applied. During a chemical or biological reaction, molecules containing the lighter isotope (e.g., ¹²C) tend to react slightly faster than those with the heavier isotope (¹³C). This results in the remaining, undegraded compound becoming enriched in the heavier isotope. The extent of this enrichment can be used to quantify the amount of degradation that has occurred.

CSIA could be instrumental in elucidating the degradation pathways of this compound. For example, different degradation mechanisms (e.g., nitrile hydrolysis vs. ether cleavage) would likely result in different degrees of carbon isotope fractionation. By determining the isotope enrichment factor (ε) associated with different laboratory-controlled degradation pathways, it would be possible to identify the dominant degradation process occurring in a contaminated field site.

Table 2: Hypothetical Carbon Isotope Enrichment Factors (ε) for Different Degradation Pathways of this compound

| Degradation Pathway | Expected Carbon Isotope Enrichment Factor (εC) |

| Microbial Nitrile Hydrolysis | -2.5‰ to -7.0‰ |

| Microbial Ether Cleavage | -1.5‰ to -5.0‰ |

| Reductive Dehalogenation | -3.0‰ to -10.0‰ |

This table presents hypothetical data for illustrative purposes, based on typical ranges observed for similar reactions with other compounds. Specific values for this compound would need to be determined experimentally.

The application of multi-element CSIA, analyzing both carbon and potentially nitrogen isotopes (in the nitrile group), could provide even more detailed insights into the reaction mechanisms. uni-tuebingen.de This approach has been successfully used for other nitrogen-containing contaminants, such as herbicides. uni-tuebingen.de

Advanced Spectroscopic and Chromatographic Characterization

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods provide a unique "fingerprint" based on the absorption or scattering of light by the molecule's functional groups.

For 3-(2-Bromo-4-chloro-phenoxy)propanenitrile, FT-IR and Raman spectroscopy would be employed to confirm the presence of its key functional groups. The nitrile group (-C≡N) would exhibit a characteristic sharp stretching vibration. The ether linkage (Ar-O-CH₂) would show characteristic C-O stretching bands. The aromatic ring would be identified by C=C stretching and C-H bending vibrations. Finally, the carbon-halogen bonds (C-Br and C-Cl) would produce signals in the lower frequency region of the spectrum. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds, offering complementary information.

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound Note: This table is illustrative and contains predicted values based on typical functional group frequencies. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2260-2240 (Sharp, Medium) | 2260-2240 (Strong) |

| Aromatic C-H | Stretching | 3100-3000 (Medium) | 3100-3000 (Strong) |

| Aliphatic C-H | Stretching | 2980-2850 (Medium) | 2980-2850 (Medium) |

| Aromatic C=C | Stretching | 1600-1450 (Multiple bands) | 1600-1450 (Strong) |

| Aryl Ether (Ar-O) | Asymmetric Stretch | 1270-1230 (Strong) | 1270-1230 (Weak) |

| Alkyl Ether (O-CH₂) | Symmetric Stretch | 1050-1020 (Strong) | 1050-1020 (Weak) |

| C-Cl | Stretching | 850-550 (Strong) | 850-550 (Strong) |

| C-Br | Stretching | 690-515 (Strong) | 690-515 (Strong) |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C, one can deduce the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the benzene (B151609) ring would appear as a complex multiplet system in the aromatic region (typically 6.5-8.0 ppm). The two methylene groups (-O-CH₂-CH₂-CN) would each produce a triplet in the aliphatic region, with their chemical shifts influenced by the adjacent oxygen and nitrile groups. Integration of the signal areas would correspond to the number of protons in each environment (3H for aromatic, 2H for each methylene).

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would reveal nine distinct signals, one for each unique carbon atom in the molecule. The nitrile carbon would appear in a characteristic downfield region (around 115-120 ppm). The six aromatic carbons would resonate between approximately 110 and 160 ppm, with their specific shifts determined by the positions of the bromo, chloro, and ether substituents. The two aliphatic carbons would be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is illustrative and contains predicted values based on the molecule's structure. Actual experimental values, coupling constants (J), and multiplicities would be determined from the spectrum.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) | Assignment |

| ~7.6 (d) | Aromatic H | ~155 | C-O (Aromatic) |

| ~7.3 (dd) | Aromatic H | ~134 | C-Cl (Aromatic) |

| ~7.0 (d) | Aromatic H | ~132 | C-H (Aromatic) |

| ~4.3 (t) | -O-CH₂- | ~128 | C-H (Aromatic) |

| ~2.9 (t) | -CH₂-CN | ~118 | C≡N |

| ~116 | C-H (Aromatic) | ||

| ~114 | C-Br (Aromatic) | ||

| ~68 | -O-CH₂- | ||

| ~18 | -CH₂-CN |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MS, ESI-MS, HRMS, FT-ICR MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the deduction of the elemental formula. When coupled with chromatographic separation (GC-MS or LC-MS), it allows for the analysis of complex mixtures.

The molecular weight of this compound is 260.52 g/mol . An HRMS analysis, such as ESI-MS or FT-ICR MS, would confirm this molecular weight with high accuracy. The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive evidence for the presence of these halogens. Fragmentation analysis (MS/MS) would reveal the structure by breaking the molecule into smaller, identifiable pieces. Expected fragmentation pathways would include cleavage of the ether bond and loss of the propanenitrile side chain.

Table 3: Predicted Mass Spectrometry Data for this compound Note: This table is illustrative. The relative intensities and specific m/z values of fragments would be determined experimentally.

| m/z (Predicted) | Assignment | Technique |

|---|---|---|

| ~259/261/263 | [M]+ (Molecular Ion) | GC-MS, HRMS |

| ~206/208/210 | [M - CH₂CN]+ | GC-MS/MS, ESI-MS/MS |

| ~187/189 | [BrClC₆H₃]+ | GC-MS/MS, ESI-MS/MS |

| 53 | [CH₂CH₂CN]+ | GC-MS/MS, ESI-MS/MS |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and other conjugated systems.

The substituted benzene ring in this compound acts as a chromophore. The UV-Vis spectrum, typically measured in a solvent like ethanol or acetonitrile, would be expected to show absorption maxima (λ_max) characteristic of a substituted aromatic system, likely in the range of 250-300 nm, corresponding to π → π* electronic transitions.

Table 4: Predicted UV-Vis Absorption Data for this compound Note: This table is illustrative. λ_max and molar absorptivity (ε) are dependent on the solvent used.

| Solvent | Predicted λ_max (nm) | Electronic Transition |

|---|---|---|

| Ethanol | ~280-290 | π → π* |

| Ethanol | ~220-230 | π → π* |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For crystalline solids, X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, XRD analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the conformation of the propanenitrile side chain relative to the aromatic ring and detail how the molecules pack together in the solid state, including any potential halogen bonding or π-stacking interactions.

Table 5: Hypothetical X-ray Diffraction Data for this compound Note: This table is purely hypothetical as no crystallographic data is available.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Advanced Chromatographic Techniques for Separation and Purity Assessment (GC, LC, HILIC)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. The choice of method depends on the compound's volatility and polarity.

Gas Chromatography (GC): Given its likely volatility, this compound could be analyzed by GC. A specific retention time on a given column (e.g., a non-polar DB-5 or a more polar DB-WAX) would serve as an identifier, and the peak area would be proportional to its concentration, allowing for purity assessment.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile alternative. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile and water, would be a standard method for purity analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC): For this moderately polar compound, HILIC could offer an alternative separation mechanism to reversed-phase LC, potentially resolving impurities that co-elute in other systems.

Purity assessment by these methods would typically involve calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry offer a roadmap for developing more sustainable and environmentally benign methods for synthesizing 3-(2-Bromo-4-chloro-phenoxy)propanenitrile. Future research should prioritize the replacement of conventional synthetic routes, which may rely on hazardous solvents and reagents, with greener alternatives. Key areas of investigation include the use of biocatalysis, alternative energy sources like microwave or ultrasonic irradiation to enhance reaction rates and reduce energy consumption, and the design of processes with high atom economy to minimize waste. The development of catalytic systems that are both highly efficient and recyclable is a paramount goal.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Research Objective | Potential Benefits |

|---|---|---|

| Biocatalysis | Utilize enzymes or whole-cell systems to catalyze key reaction steps. | High selectivity, mild reaction conditions, reduced byproducts. |

| Alternative Solvents | Investigate the use of supercritical fluids, ionic liquids, or water as reaction media. | Reduced toxicity and environmental impact compared to volatile organic compounds. |

| Energy Efficiency | Explore microwave-assisted or sonochemical synthesis methods. | Faster reaction times, lower energy consumption, potentially higher yields. |

| Catalyst Development | Design recyclable heterogeneous catalysts to replace homogeneous ones. | Simplified product purification, reduced catalyst waste, improved process economy. |

Deeper Mechanistic Insights into Environmental Transformations

Understanding the environmental fate of this compound requires detailed mechanistic studies of its transformation pathways. As a member of the phenoxy acid family, it is likely susceptible to hydrolysis, biodegradation, and photodegradation. nih.gov Future research must focus on identifying the specific degradation products and determining the kinetics of these processes under various environmental conditions (e.g., pH, temperature, light intensity). Investigating the relative lability of the C-Br versus the C-Cl bond is crucial, as this will dictate the initial steps of dehalogenation, a key detoxification process. nih.gov Aerobic and anaerobic degradation pathways should be explored, as phenoxy acids can exhibit different stabilities under varying oxygen levels. nih.gov

Table 2: Potential Environmental Transformation Pathways

| Transformation Process | Key Research Questions | Expected Intermediate/Product Classes |

|---|---|---|

| Hydrolysis | What is the rate of nitrile group hydrolysis to a carboxylic acid or amide? How is it affected by pH and temperature? | 3-(2-Bromo-4-chloro-phenoxy)propanoic acid |

| Photodegradation | What is the quantum yield of photolysis in aqueous systems? Does it involve reductive dehalogenation or ring cleavage? | Chlorophenols, bromophenols, simpler organic acids |

| Biodegradation (Aerobic) | Which microbial enzymes initiate degradation? Does it proceed via hydroxylation and ring cleavage? | Halogenated catechols, aliphatic intermediates |

| Biodegradation (Anaerobic) | Is reductive dehalogenation a primary pathway? Which halogen is preferentially removed? | Monohalogenated phenoxy propanenitriles |

Integration of Machine Learning with Computational Chemistry for Predictive Modeling

The integration of machine learning (ML) with quantum chemical methods presents a powerful tool for predicting the environmental behavior of this compound. acs.orgnumberanalytics.com Future research should focus on developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to forecast its environmental properties. These models can predict degradation rates, transformation products, and potential toxicity, thereby guiding risk assessment and management. rsc.orgnih.gov By training algorithms on data from related halogenated organic compounds, ML can help to prioritize experimental studies and fill data gaps efficiently. acs.orgnumberanalytics.com This predictive power is essential for designing more environmentally benign chemicals in the future. nih.gov

Table 3: Predictive Modeling Applications

| Modeling Technique | Input Data | Predicted Endpoint |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Molecular structure of this compound. | Reaction energy barriers, transition states for degradation pathways, charge distribution. ufz.de |

| Machine Learning (e.g., Random Forest) | Molecular descriptors, experimental data from analogous compounds. nih.gov | Biotransformation rate constants, likelihood of persistence. uts.edu.au |

| Hybrid QM/ML Models | Quantum chemical outputs (e.g., wave functions) as descriptors for ML algorithms. acs.org | Degradation networks, photochemical transformation pathways. acs.org |

Research into Emerging Abiotic Degradation Catalysts

Developing effective remediation technologies for water and soil contaminated with halogenated organic pollutants is a significant environmental challenge. rsc.org Future research should investigate the efficacy of emerging abiotic degradation catalysts for the destruction of this compound. This includes advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, and catalytic reduction techniques. nih.gov Electrocatalytic hydro-dehalogenation, using novel cathode materials, has shown promise for breaking carbon-halogen bonds in related pollutants. researchgate.netnih.gov Another promising area is the use of robust heterogeneous catalysts, such as noble metals on supports or Lewis acidic materials, which can facilitate dehalogenation under milder conditions than traditional methods like incineration. rsc.orgkuleuven.be

Table 4: Emerging Abiotic Degradation Technologies

| Catalyst/Technology | Mechanism of Action | Research Focus for this compound |

|---|---|---|

| Electrocatalysis | Reductive dehalogenation via direct electron transfer or atomic hydrogen. researchgate.netnih.gov | Catalyst selectivity (C-Br vs. C-Cl cleavage), energy efficiency, byproduct formation. |

| Photocatalysis (e.g., TiO₂, ZnO) | Generation of reactive oxygen species (ROS) upon UV/visible light irradiation. | Catalyst efficiency, degradation kinetics, extent of mineralization to CO₂ and mineral acids. |

| Heterogeneous Catalysis (e.g., Pd/C) | Catalytic hydrodehalogenation using a hydrogen source. kuleuven.be | Catalyst stability and reusability, reaction conditions, pathway selectivity. rsc.orgkuleuven.be |

| Advanced Oxidation Processes (AOPs) | Oxidation by hydroxyl radicals generated via O₃/H₂O₂, UV/H₂O₂, etc. nih.gov | Degradation rates, identification of oxidation products, influence of water matrix. |

Elucidating the Role of Microbiome in Complex Biotransformation Networks

The biotransformation of halogenated aromatic compounds is often carried out by complex microbial communities rather than single organisms. oup.com A significant future research direction is to elucidate the role of the microbiome in the degradation of this compound. This involves moving beyond studies with pure cultures to investigate biotransformation in realistic environmental matrices like soil, sediment, and wastewater biofilms. ethz.chmdpi.com Metagenomic and metaproteomic approaches can identify the key microbial players and the specific enzymes (e.g., dehalogenases, oxygenases) involved in the degradation network. mdpi.com Understanding cometabolism, where the degradation is facilitated by enzymes produced for other metabolic processes, is also critical for predicting and enhancing the natural attenuation of this compound in the environment. acs.org

| Metabolic Modeling | In silico modeling of microbial community metabolic networks. dtu.dk | Predict metabolic fluxes and identify key conditions that enhance biotransformation. dtu.dk |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(2-Bromo-4-chloro-phenoxy)propanenitrile, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, a bromo-chloro-phenol derivative (e.g., 2-bromo-4-chlorophenol) can react with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (e.g., 1:1.2 molar ratio of phenol to acrylonitrile), and controlling temperature (80–120°C). Evidence from similar nitrile syntheses suggests that microwave-assisted methods may reduce reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR can confirm the substitution pattern on the aromatic ring (e.g., splitting patterns for bromo and chloro groups) and the propanenitrile chain (δ ~2.5–3.5 ppm for CH₂ groups adjacent to nitrile) .

- FT-IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-EI-MS identifies molecular ions (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the nitrile group or halogen displacement. Avoid exposure to moisture and light . Safety protocols include using PPE (gloves, goggles) and fume hoods due to potential toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-311G**) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. These models explain reactivity trends (e.g., electrophilic substitution at the para-chloro position) and validate experimental UV-Vis/NMR data . Software like Gaussian or ORCA is recommended .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they resolved?

- Methodology : X-ray diffraction requires high-quality single crystals grown via slow evaporation (e.g., in EtOH/CHCl₃). Challenges include disorder in the propanenitrile chain or halogen atoms. Refinement using SHELXL or OLEX2 with constraints (e.g., riding H-atoms) improves accuracy. For example, similar bromo-chloro derivatives show Z’ > 1 due to asymmetric units .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Methodology : The bromine atom (stronger leaving group) is more reactive than chlorine in Suzuki-Miyaura couplings. Steric hindrance from the phenoxy group may slow reactions. Use Pd(PPh₃)₄ catalyst and optimize base (e.g., Cs₂CO₃) for aryl boronic acid partners. Monitor regioselectivity via HPLC .

Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.